
3-Chloro-4-methoxybenzoyl chloride
Overview
Description
3-Chloro-4-methoxybenzoyl chloride is an organic compound with the molecular formula C8H6ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the third position and a methoxy group at the fourth position. This compound is primarily used in organic synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4-methoxybenzoyl chloride can be synthesized through the chlorination of 3-chloro-4-methoxybenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, where the 3-chloro-4-methoxybenzoic acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the solvent and excess thionyl chloride are removed under reduced pressure to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to distillation to remove impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methoxybenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: It hydrolyzes in the presence of water to form 3-chloro-4-methoxybenzoic acid and hydrochloric acid.
Reduction: It can be reduced to 3-chloro-4-methoxybenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines in the presence of a base like triethylamine to form amides.
Alcohols: Reacts with alcohols in the presence of a base to form esters.
Thiols: Reacts with thiols to form thioesters.
Water: Hydrolyzes in the presence of water or aqueous base to form the corresponding acid.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
3-Chloro-4-methoxybenzoic acid: Formed from hydrolysis.
Scientific Research Applications
Pharmaceutical Applications
Synthesis of Bioactive Compounds
3-Chloro-4-methoxybenzoyl chloride serves as an important intermediate in the synthesis of diphenolic azoles, which are recognized as potent estrogen β-receptor ligands. These ligands are crucial in the development of treatments for hormone-related conditions such as breast cancer .
Analgesics and Anti-inflammatory Drugs
The compound is also utilized in the synthesis of various analgesic and anti-inflammatory drugs. It enhances therapeutic efficacy by acting as a building block for more complex pharmaceutical structures .
Compound | Target Condition | Role of this compound |
---|---|---|
Diphenolic Azoles | Hormone-related cancers | Intermediate for synthesis |
Analgesic Drugs | Pain management | Building block for drug formulation |
Anti-inflammatory Agents | Inflammatory diseases | Key precursor in synthetic pathways |
Agricultural Applications
Herbicides and Pesticides
In agriculture, this compound is employed in the formulation of herbicides and pesticides. Its chemical properties enhance crop protection by effectively managing weeds and pests, thereby contributing to food security .
Research on Crop Protection
Recent studies have highlighted its potential in developing new agricultural chemicals that can improve crop yield and resistance to environmental stressors. This application is critical as global food demand continues to rise .
Material Science Applications
Development of Polymers
The compound is explored for its potential in material science, particularly in the development of new polymers and coatings. These materials exhibit improved durability and resistance to environmental factors, making them suitable for various industrial applications .
Organic Light-Emitting Diodes (OLEDs)
In recent research, this compound has been incorporated into the fabrication of organic light-emitting diodes (OLEDs). This application leverages its electronic properties to enhance the performance and efficiency of OLED devices .
Analytical Chemistry
Quality Control Methods
The compound is utilized in analytical chemistry for detecting and quantifying various substances. Its role is vital in quality control processes across different industries, ensuring compliance with regulatory standards .
Case Studies
Case Study 1: Synthesis of Estrogen Receptor Ligands
A study demonstrated that using this compound as an intermediate led to the successful synthesis of diphenolic azoles with high binding affinity to estrogen receptors. This advancement has implications for developing targeted therapies for breast cancer.
Case Study 2: Agricultural Efficacy
Research conducted on the efficacy of herbicides formulated with this compound showed a significant reduction in weed populations compared to traditional herbicides, indicating its potential for enhancing agricultural productivity.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxybenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in the synthesis of amides, the compound reacts with amines to form a stable amide bond, which is a key structural motif in many bioactive molecules .
Comparison with Similar Compounds
3-Chloro-4-methoxybenzoyl chloride can be compared with other similar compounds such as:
4-Methoxybenzoyl chloride: Lacks the chlorine substituent, making it less reactive in certain nucleophilic substitution reactions.
3-Methoxybenzoyl chloride: Has the methoxy group at the third position, which affects its reactivity and steric properties.
4-Chlorobenzoyl chloride: Lacks the methoxy group, making it more reactive towards nucleophiles but less versatile in certain synthetic applications.
These comparisons highlight the unique reactivity and versatility of this compound, making it a valuable compound in various research and industrial applications.
Biological Activity
3-Chloro-4-methoxybenzoyl chloride is an important compound in medicinal chemistry, particularly known for its biological activity and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings, including case studies and data tables that summarize its effects.
This compound (C8H6ClO2) is a benzoyl chloride derivative characterized by a chloro and methoxy substituent on the aromatic ring. It is primarily used in the synthesis of various biologically active compounds, including diphenolic azoles that function as estrogen β-receptor ligands, which are significant in treating hormone-related conditions .
Biological Activity
The biological activity of this compound has been investigated in several studies, focusing on its effects on different cellular pathways and its potential therapeutic applications.
Proteolytic Enzyme Activation
A significant study highlighted the compound's ability to activate proteolytic enzymes, specifically cathepsins B and L. These enzymes play critical roles in protein degradation pathways, including the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). The study found that 3-chloro-4-methoxybenzoic acid (a related compound) exhibited a strong interaction with these enzymes, enhancing their activity by approximately 467.3% in cell-based assays .
Table 1: Activation of Cathepsins by 3-Chloro-4-Methoxybenzoic Acid
Compound | Cathepsin B Activation (%) | Cathepsin L Activation (%) |
---|---|---|
3-Chloro-4-methoxybenzoic acid | 467.3 ± 3.9 | Not specified |
Control (no treatment) | Baseline | Baseline |
This activation suggests that the compound may have potential applications in developing anti-aging agents or modulators of the proteostasis network.
Antimicrobial Activity
Another area of research has focused on the antimicrobial properties of this compound. Studies have shown that related compounds exhibit significant antibacterial activity against Gram-positive bacteria. The structure-activity relationship indicates that modifications to the aromatic ring can enhance this activity .
Table 2: Antimicrobial Activity of Related Compounds
Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
---|---|---|
This compound | Not specified | Not specified |
Compound A | 33.8 | Not tested |
Compound B | 15.5 | Not tested |
Case Study: Antiproliferative Effects
In a case study examining the antiproliferative effects of compounds derived from benzoic acid derivatives, it was found that certain derivatives showed promising results in inhibiting cancer cell lines without significant cytotoxicity to normal cells. Specifically, compounds similar to this compound were evaluated for their effects on Hep-G2 and A2058 cancer cell lines. The results indicated low inhibition rates (below 5%) at concentrations that did not affect normal fibroblast cells .
Case Study: In Silico Studies
In silico studies have also been employed to predict the binding affinities of this compound with various biological targets. These studies suggest that the compound may interact with key proteins involved in cellular signaling pathways, further supporting its potential therapeutic roles .
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for preparing 3-chloro-4-methoxybenzoyl chloride in a laboratory setting?
The compound is synthesized via chlorination of 3-chloro-4-methoxybenzoic acid using thionyl chloride (SOCl₂). A typical protocol involves refluxing the acid with excess SOCl₂ (8 equiv.) under anhydrous conditions, yielding 87% of the product as a yellow oil after purification. Reaction progress is monitored by TLC, and excess SOCl₂ is removed under reduced pressure .
Q. How should researchers characterize the purity and structure of this compound?
Key characterization methods include:
- ¹H NMR (CDCl₃, 300 MHz): Peaks at δ 8.14 (d, J = 2.3 Hz), 8.05 (dd, J = 8.8, 2.3 Hz), 7.01 (d, J = 8.8 Hz), and 4.01 (s, 3H) confirm aromatic protons and the methoxy group.
- ¹³C NMR (CDCl₃, 75 MHz): Signals at δ 166.40 (C=O), 160.65 (OCH₃-substituted aromatic carbon), and 56.69 (OCH₃) validate the structure .
- Mass spectrometry (not explicitly detailed in evidence) is recommended for molecular weight confirmation.
Q. What safety precautions are critical when handling this compound?
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.
- Store at 2–8°C in airtight containers to prevent hydrolysis.
- In case of exposure, rinse skin/eyes with water immediately and seek medical attention .
Advanced Research Questions
Q. How can competing side reactions (e.g., over-chlorination or hydrolysis) be minimized during synthesis?
- Control reaction temperature : Excessive heat may promote hydrolysis or decomposition. Reflux conditions should be tightly monitored.
- Use anhydrous solvents : Traces of water can hydrolyze the acyl chloride to the carboxylic acid.
- Optimize stoichiometry : Excess SOCl₂ (8 equiv.) ensures complete conversion, but residual SOCl₂ must be thoroughly removed via vacuum distillation .
Q. What computational tools can predict viable synthetic pathways or optimize reaction conditions?
AI-driven platforms like Pistachio or Reaxys leverage reaction databases to propose one-step syntheses, assess precursor feasibility, and predict yields. For example, retrosynthetic analysis might suggest alternative chlorinating agents (e.g., PCl₅) or evaluate solvent effects on reaction efficiency .
Q. How does this compound perform as an acylating agent in medicinal chemistry applications?
The compound reacts with amines or alcohols to form amides or esters, critical in drug design. For instance:
- Amide formation : React with primary amines (e.g., aniline derivatives) in dichloromethane at 0–25°C, using a base (e.g., triethylamine) to scavenge HCl.
- Esterification : Combine with alcohols (e.g., methanol) under catalytic DMAP to yield esters. Monitor by HPLC to assess regioselectivity and by-product formation .
Q. What strategies resolve contradictions in reported solubility or stability data for this compound?
- Solvent screening : Test polar aprotic solvents (e.g., DMF, THF) versus non-polar solvents (e.g., toluene) to balance reactivity and stability.
- Thermal analysis : DSC/TGA can identify decomposition temperatures, while UV-Vis spectroscopy tracks hydrolytic degradation kinetics.
- Cross-validate literature : Compare experimental NMR data (e.g., δ 4.01 for OCH₃) with published spectra to confirm batch consistency .
Q. Methodological Considerations
Q. How can researchers mitigate challenges in scaling up the synthesis without compromising yield?
- Batch vs. flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions.
- Workup optimization : Use aqueous NaHCO₃ washes to neutralize residual HCl, followed by drying over MgSO₄.
- Quality control : Implement inline IR spectroscopy to monitor acyl chloride formation in real time .
Q. What analytical techniques are suitable for detecting trace impurities (e.g., unreacted starting material)?
Properties
IUPAC Name |
3-chloro-4-methoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O2/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPGQBDURBPRLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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